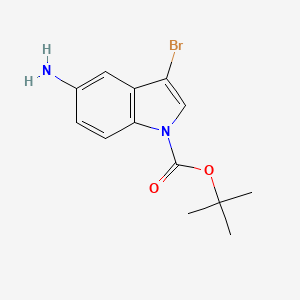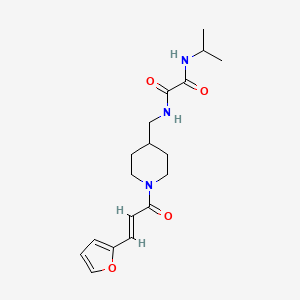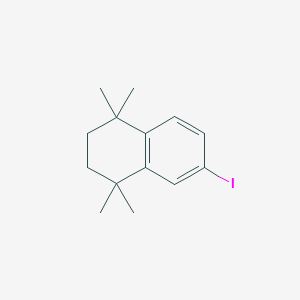
6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss closely related compounds and their synthesis, which can provide insights into the potential properties and synthesis of the compound . For instance, 6-Iodo-1-tetralone is an intermediate for the synthesis of 5-HT6 receptor antagonists and is synthesized from tetrahydronaphthalene . Similarly, 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene is an intermediate in the synthesis of bexarotene . These compounds share structural similarities with this compound, suggesting that it may also serve as an intermediate in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with moderate overall yields. For example, 6-Iodo-1-tetralone is synthesized through a five-step process including acetylation, oximation, Beckman rearrangement, oxidation, and Sandmeyer reaction, with a total yield of 60% . The synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene utilizes halogenated reaction and Friedel-Crafts alkylation, with a discussion on the reaction mechanisms and factors affecting the reaction . These methods could potentially be adapted for the synthesis of this compound, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using high-field 1H NMR, revealing information about conformers and active conformations required by biological receptors . Although the exact structure of this compound is not discussed, it can be inferred that its structure would be similar to the compounds mentioned, with the possibility of existing in different conformations that could affect its biological activity.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, such as acylation, oximation, and halogenation, which are crucial for their synthesis . The reactivity of the iodo group in 6-Iodo-1-tetralone, for instance, is exploited in the Sandmeyer reaction to introduce other functional groups . These reactions are likely relevant to the synthesis and further chemical manipulation of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly provided, the properties of similar compounds can offer some insights. The synthesis and structural analysis of these compounds suggest that they are likely to be solid at room temperature and may have specific solubility characteristics depending on the functional groups present . The presence of the iodo group and the tetramethyl groups would influence the compound's reactivity and interaction with biological targets, as seen in the case of 6,7-ADTN derivatives .
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
6-Iodo-1-tetralone, a compound related to 6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, serves as an important intermediate in synthesizing 5-HT6 receptor antagonists. This synthesis involves a five-step process starting from tetrahydronaphthalene, employing acetylation, oximation, Beckman rearrangement, oxidation, and the Sandmeyer reaction, yielding a total yield of 60% (Teng Da-wei, 2013).
Green Chemistry and Computational Studies
Research focused on constructing derivatives like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC) and 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile (THIDC) has emphasized environmentally friendly approaches. This includes using easily obtainable reactants and a mortar and pestle grinding technique, aligned with green chemistry principles. Computational studies including docking simulations and physicochemical analysis were employed to validate target compounds (Thirupathi Damera & Ramakanth Pagadala, 2023).
Palladium-Catalyzed Carbonylation
Palladium-phosphine precatalysts have been utilized for the carbonylation of 1-Iodo-3,4-dihydronaphthalene, a similar iodoalkene substrate. This process resulted in the high-yield formation of 1-carboxamido-3,4-dihydronaphthalenes and 1-methoxycarbonyl-3,4-dihydronaphthalene, showing the substrate's reactivity under various conditions (R. Farkas et al., 2013).
Spectroscopic and Computational Analysis
Studies have extensively explored the vibrational analysis of compounds like 6-methoxy-1,2,3,4-tetrahydronaphthalene. This includes Raman, IR, molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopic investigations, providing insights into vibrational assignments and conformational stability of these compounds (M. Arivazhagan, R. Kavitha, & V. Subhasini, 2014).
Organometallic Chemistry and Reactivity Studies
Research in organometallic chemistry has synthesized compounds like [(1,2,3,4-Tetrahydronaphthalene)Mn(CO)3]PF6, exploring their reactivity with various nucleophiles. This includes studying the molecular structure and reaction outcomes, providing insights into the compound's reactivity and potential applications (Tae-Young Lee et al., 1995).
Propriétés
IUPAC Name |
6-iodo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19I/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDMIFHZKQEGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)I)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

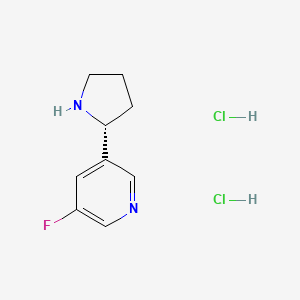
![N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2502838.png)
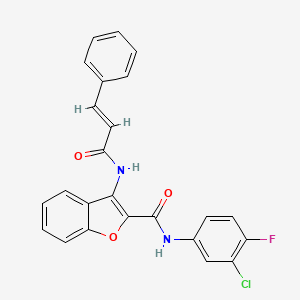
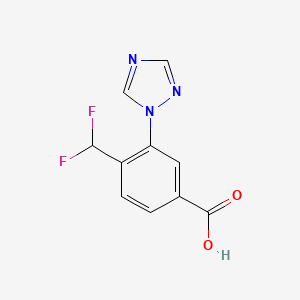
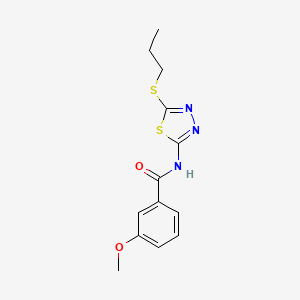

![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)
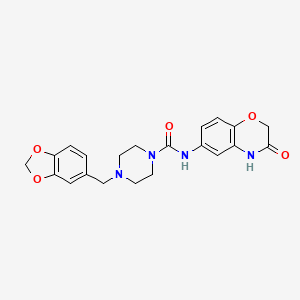
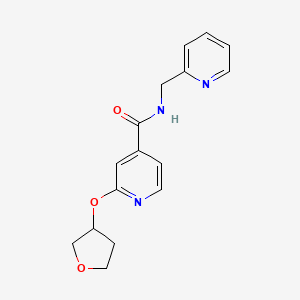


![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)
